Boiling Point and Volatility: 3,9-Dioxabicyclo[6.1.0]nonane vs. 7,8-Dioxabicyclo[4.2.1]nonane
The predicted boiling point of 3,9-dioxabicyclo[6.1.0]nonane (200.7 °C at 760 mmHg) is approximately 56 °C higher than that of its isomeric counterpart 7,8-dioxabicyclo[4.2.1]nonane (144.4 °C at 760 mmHg) . This substantial difference stems from the divergent ring-fusion architectures: the [6.1.0] system forces a fused cyclopropane-like oxirane ring onto an eight-membered cyclic ether, while the [4.2.1] system incorporates a peroxide-like O–O linkage within a different ring topology. The higher boiling point suggests enhanced thermal stability and lower volatility for the 3,9-isomer, which directly impacts handling, storage, and distillation-based purification protocols.
| Evidence Dimension | Predicted boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 200.7 °C (predicted) |
| Comparator Or Baseline | 7,8-Dioxabicyclo[4.2.1]nonane: 144.4 °C at 760 mmHg |
| Quantified Difference | ΔT ≈ +56.3 °C |
| Conditions | 760 mmHg; predicted values from ChemicalBook (target) and Chemsrc (comparator) |
Why This Matters
A 56 °C difference in predicted boiling point is sufficient to warrant distinct purification protocols and safety assessments, making direct one-to-one replacement infeasible in industrial syntheses.
